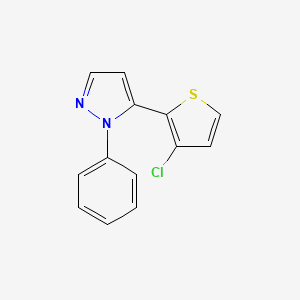

5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-(3-chlorothiophen-2-yl)-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-11-7-9-17-13(11)12-6-8-15-16(12)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUVBDHPDKGALR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole typically involves the reaction of 3-chloro-2-thiophenecarboxaldehyde with phenylhydrazine in the presence of a base such as sodium acetate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the thienyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol or amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole has been investigated for various pharmacological properties:

- Antimicrobial Activity : This compound exhibits significant antimicrobial effects against a range of pathogens, including bacteria and fungi. Studies have shown that derivatives of pyrazole can inhibit the growth of Escherichia coli, Staphylococcus aureus, and Candida albicans . The presence of the thienyl group enhances its activity, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Research indicates that pyrazole derivatives, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, some derivatives have shown selective activity against leukemia cell lines with GI50 values in the low micromolar range . This suggests potential for use in cancer therapies.

- Anti-inflammatory Effects : Compounds containing the pyrazole structure have been reported to exhibit anti-inflammatory properties. In particular, studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α . This positions them as potential therapeutic agents for inflammatory diseases.

Agricultural Applications

The compound may also find use in agriculture as a pesticide or herbicide:

- Pesticidal Activity : Pyrazole derivatives are being explored for their insecticidal properties. The structural modifications in compounds like this compound can enhance their effectiveness against specific pests, contributing to integrated pest management strategies .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It is used as an intermediate in the synthesis of more complex organic compounds. The versatility of the pyrazole ring allows chemists to modify it further to create new materials with desired properties .

Case Studies and Research Findings

Several studies highlight the promising applications of this compound:

Mechanism of Action

The mechanism of action of 5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine

- Structure : Shares the 5-(3-chloro-2-thienyl)-1H-pyrazole moiety but includes a trifluoromethylpyridine group at position 1 (Figure 1).

- Key Differences: The trifluoromethylpyridine substituent increases hydrophobicity and steric bulk compared to the phenyl group in the parent compound.

- Applications: Used in pesticide research, with noted stability under high-resolution crystallographic analysis .

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

- Structure : Substituted with a 4-fluorophenyl group at position 5 and a naphthyl group at position 3.

- Key Differences: Fluorine’s electronegativity increases metabolic stability and modulates binding interactions (e.g., with estrogen receptor α, as shown in molecular docking studies) .

5-(3-Chlorophenyl)-3-(2-naphthyl)-1-phenyl-4,5-dihydro-1H-pyrazole

- Structure : A dihydropyrazole derivative with a 3-chlorophenyl group at position 5 and a 2-naphthyl group at position 3.

- Key Differences :

- Synthesis : Prepared via cyclization of 5-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole with phosphorus halides .

5-(3-Chloro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrazole

- Structure : Features a phenylsulfonyl group at position 1 instead of phenyl.

- The absence of a phenyl group at position 1 reduces steric bulk, possibly improving substrate accessibility in enzymatic assays .

Comparative Data Table

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (EWGs) :

- Smaller groups (e.g., phenylsulfonyl) improve substrate accessibility in catalytic sites .

- Sulfur vs. Oxygen Heteroatoms :

- Thienyl groups (with sulfur) exhibit stronger π-π stacking than phenyl derivatives, influencing crystallographic packing .

Biological Activity

5-(3-Chloro-2-thienyl)-1-phenyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, in general, have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this specific compound, synthesizing insights from recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thienyl and phenyl precursors through cyclization methods. The characterization of the compound is generally performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives showed up to 85% inhibition at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

Pyrazole compounds have exhibited broad-spectrum antimicrobial activities. The specific compound under discussion has been evaluated against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The results indicated promising antimicrobial effects, suggesting that modifications to the pyrazole structure can enhance activity against resistant strains .

3. Anticancer Properties

Recent research has focused on the anticancer effects of pyrazole derivatives. In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines such as A549 (lung adenocarcinoma). The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth and proliferation .

Study 1: Anti-inflammatory Efficacy

A comparative study evaluated the anti-inflammatory activity of various pyrazole derivatives, including this compound. The results demonstrated a significant reduction in edema in animal models when treated with this compound, comparable to standard treatments .

Study 2: Anticancer Activity Assessment

In a detailed study assessing anticancer properties, this compound was tested against several cancer cell lines. The compound showed a GI50 value indicating potent activity against leukemia cell lines, with selectivity that suggests minimal toxicity to normal cells .

Data Summary

Q & A

Q. What are the common synthetic routes for 5-(3-chloro-2-thienyl)-1-phenyl-1H-pyrazole, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step routes, such as cyclocondensation of hydrazines with β-keto esters or ketones under acidic or basic conditions. For example, a two-step approach may include:

Formation of the pyrazole core : Reacting phenylhydrazine with a substituted diketone precursor.

Functionalization : Introducing the 3-chloro-2-thienyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for coupling steps .

- Temperature control : Maintaining 0–5°C during exothermic steps (e.g., acyl chloride additions) minimizes side reactions .

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .

Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 316.1) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substitution patterns (e.g., phenyl protons at δ 7.2–7.6 ppm; thienyl protons at δ 6.8–7.1 ppm) .

- X-ray Crystallography : Validates 3D structure and intermolecular interactions (e.g., π-stacking of aromatic rings) .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence biological activity, based on structure-activity relationship (SAR) studies?

Methodological Answer: Key SAR insights include:

- Chlorothienyl group : Enhances lipophilicity, improving membrane permeability and target engagement (e.g., kinase inhibition) .

- Phenyl substitution : Ortho/para positions on the phenyl ring modulate steric effects and π-π interactions with hydrophobic protein pockets .

- Electron-withdrawing groups (e.g., -Cl): Stabilize the pyrazole ring, reducing metabolic degradation .

Experimental validation involves: - Docking studies : Comparing binding affinities of analogs with variations at the 3-chloro-2-thienyl position .

- In vitro assays : Testing cytotoxicity (e.g., IC₅₀ values in cancer cell lines) to correlate substituents with potency .

Q. What strategies address discrepancies in biological assay results across different studies?

Methodological Answer: Contradictions often arise from:

- Assay conditions : Variability in pH, serum concentration, or incubation time. Standardize protocols using controls like doxorubicin (for cytotoxicity) or tamoxifen (for receptor binding) .

- Compound stability : Degradation in DMSO stock solutions can skew results. Use fresh aliquots and confirm stability via HPLC .

- Cell line heterogeneity : Validate target expression (e.g., Western blotting for kinases) before testing .

- Statistical rigor : Employ dose-response curves with triplicate measurements and ANOVA for reproducibility .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Tools like SwissADME predict logP (optimal range: 2–5) and CYP450 metabolism risks .

- Molecular Dynamics (MD) simulations : Identify stable binding conformations with targets (e.g., carbonic anhydrase IX) over 100-ns trajectories .

- QSAR modeling : Correlate descriptors (e.g., polar surface area) with bioavailability to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.